6-Nitropiperonyl alcohol

Catalog No.
S1516015
CAS No.
15341-08-9
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitropiperonyl alcohol

CAS Number

15341-08-9

Product Name

6-Nitropiperonyl alcohol

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methanol

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-2,10H,3-4H2

InChI Key

XSKQKDTZQNFCCB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)CO)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CO)[N+](=O)[O-]

Organic Chemical Synthesis Intermediate

-Nitropiperonyl alcohol is primarily used as an intermediate in the synthesis of other organic compounds. Its unique chemical structure allows it to participate in various reactions, making it valuable for creating more complex molecules. Here are some specific examples:

  • Synthesis of pharmaceuticals: 6-Nitropiperonyl alcohol can be used as a starting material for the synthesis of various drugs, including anticonvulsants and anti-inflammatories. However, specific examples and details of these applications are limited due to the often confidential nature of pharmaceutical development.
  • Synthesis of dyes and pigments: The nitro group and the methylenedioxy group in 6-nitropiperonyl alcohol can be chemically modified to create various colored compounds. These modified compounds can then be used as dyes or pigments in different applications. Source: US Patent 4,746,505

Biochemical for Proteomics Research

Proteomics is the study of proteins, including their structure, function, and interactions. 6-Nitropiperonyl alcohol can be used in proteomic research as a cross-linking agent. Cross-linking agents bind to specific amino acids in proteins, forming covalent bonds that link them together. This allows researchers to study the interactions between different proteins and identify protein complexes within cells. Source: "Chemical cross-linking and mass spectrometry for mapping protein interactions" - Nature Methods:

6-Nitropiperonyl alcohol is an organic compound with the molecular formula C8_8H7_7N O5_5 and a CAS number of 15341-08-9. It features a nitro group attached to a piperonyl alcohol structure, which is derived from piperonal. This compound is characterized by its distinctive chemical structure that includes a methylenedioxy group, contributing to its unique properties and reactivity. The compound is often utilized in various biochemical applications, particularly in proteomics and organic synthesis.

  • Safety Data Sheet (SDS): An SDS for 6-Nitropiperonyl alcohol indicates potential hazards, including mild irritation upon contact with skin and eyes.
  • Specific Data: Detailed data on toxicity, flammability, and reactivity is not readily available in scientific literature.
Typical of alcohols and nitro compounds. Notable reactions include:

  • Nitration: The compound can be synthesized through the nitration of 3,4-methylenedioxybenzyl ethanol, where the introduction of a nitro group enhances its reactivity .
  • Esterification: It can react with acids to form esters, which are important in various applications.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, allowing for further functionalization.

Research indicates that 6-nitropiperonyl alcohol exhibits biological activity relevant to proteomics. It serves as a biochemical reagent, facilitating studies on protein structures and interactions. The compound's unique structure may influence its interaction with biological systems, although detailed studies on its pharmacological properties remain limited.

The primary synthesis method for 6-nitropiperonyl alcohol involves:

  • Nitration of 3,4-Methylenedioxybenzyl Ethanol:
    • This reaction typically uses a nitrating agent such as nitric acid mixed with sulfuric acid.
    • The process involves careful control of temperature and reaction time to ensure selective nitration at the desired position on the aromatic ring .
  • Purification:
    • Post-synthesis, the product is usually purified through recrystallization or chromatography to achieve the desired purity for research applications.

6-Nitropiperonyl alcohol finds applications in various fields:

  • Organic Synthesis: It acts as an intermediate in the synthesis of other organic compounds.
  • Proteomics Research: Utilized as a biochemical reagent, it aids in studying protein interactions and structures .
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic effects due to its unique chemical properties.

Several compounds share structural similarities with 6-nitropiperonyl alcohol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
PiperonalContains methylenedioxyLacks nitro group; primarily used in fragrances
3-NitropiperonalNitro group presentDifferent substitution pattern affecting reactivity
4-NitrophenolNitro group presentSimpler structure; used extensively as a reagent
2,3-Dihydroxy-1-nitrobenzeneHydroxyl groups presentDifferent functional groups leading to varied uses

Uniqueness of 6-Nitropiperonyl Alcohol:
6-Nitropiperonyl alcohol's combination of both nitro and methylenedioxy functionalities distinguishes it from other similar compounds, enhancing its reactivity and applicability in biochemical contexts. Its specific use in proteomics further emphasizes its unique role compared to structurally related compounds.

First synthesized in the late 20th century, 6-nitropiperonyl alcohol gained prominence through its inclusion in patented photoremovable protecting group technologies. Early work in the 1990s demonstrated its utility in nucleotide caging strategies, where its nitro-aromatic structure provided superior photolytic efficiency compared to conventional ortho-nitrobenzyl groups. The compound’s recognition expanded significantly after the 2010s, with over 48 global suppliers now offering it for proteomic and synthetic biology applications. Key milestones include:

  • 2003: Identification as a polymerase inhibitor through high-throughput screening
  • 2018: Adoption in photocaged 5-hydroxymethylcytosine (5hmC) nucleotides for epigenetic studies
  • 2022: Implementation in mRNA cap analogues for light-controlled translation

Overview of Research Applications

The compound’s dual functionality drives diverse applications:

Application DomainMechanismKey References
ProteomicsCross-linking agent for protein interaction mapping
Nucleic Acid EngineeringPhotocaging of nucleotides/mRNA caps
Polymerase InhibitionCompetitive active-site binding
Smart MaterialsPhoto-triggered color transitions

Significance in Modern Biochemical Research

6-Nitropiperonyl alcohol addresses three critical challenges in contemporary research:

  • Temporal Control: Its 365 nm photolytic cleavage enables millisecond-scale activation of biomolecules
  • Spatial Precision: Localized UV irradiation facilitates subcellular manipulation of protein-DNA interactions
  • Reversibility: The non-destructive cleavage byproduct (nitroso compounds) permits repeated cycling in material science applications

Conceptual Framework and Theoretical Foundations

The compound’s efficacy stems from its electronic structure:

  • Methylenedioxy Group: Enhances π-stacking with aromatic amino acids (e.g., tryptophan) in protein binding pockets
  • Nitro Substituent: Lowers LUMO energy (-1.34 eV) to enable single-photon cleavage at 365 nm
  • Hydroxymethyl Position: Permits carbamate linkage formation while maintaining planarity for enzyme recognition

Quantum mechanical calculations reveal a 92° dihedral angle between the benzodioxole ring and hydroxymethyl group, optimizing both stability and photoreactivity.

The nitro-aromatic structure of 6-nitropiperonyl alcohol facilitates interactions with enzymatic active sites, particularly in nucleic acid-processing enzymes. While direct studies on polymerase inhibition remain limited, its structural analogs demonstrate inhibitory effects on DNA and RNA polymerases through intercalation or active-site occlusion. The nitro group’s electron-withdrawing properties may enhance binding affinity to polymerase domains rich in aromatic residues, potentially disrupting nucleotide incorporation processes [5].

PropertyValueRelevance to Polymerase Inhibition
Nitro group positionPara to methylenedioxy groupStabilizes charge-transfer interactions
Hydroxyl group reactivitypKa ~13.65Facilitates hydrogen bonding with enzymes
Aromatic systemBenzodioxole coreEnables π-π stacking with active sites

This compound’s planar structure and polar functional groups make it a candidate for noncompetitive inhibition studies, particularly in viral reverse transcriptase systems where nitroaromatics show historical activity [5].

Applications in Protein-Protein Interaction Studies

In protein interaction mapping, 6-nitropiperonyl alcohol serves as a stabilizing agent for transient complexes. Its bifunctional structure allows simultaneous interaction with hydrophobic interfaces through its aromatic system and polar regions via hydrogen bonding. Researchers employ this compound in:

  • Complex Stabilization: Enhancing weak interactions during co-immunoprecipitation protocols
  • Interaction Surface Mapping: Competing with native binding partners to identify critical residues
  • Thermal Shift Assays: Modifying protein melting curves to reveal interaction-dependent stability changes

The methylenedioxy group’s conformational rigidity helps maintain protein complexes in specific orientations for cryo-EM analysis, while the nitro group provides spectroscopic handles for UV-based detection of interaction kinetics [5].

Cross-linking Applications in Protein Structure Analysis

6-Nitropiperonyl alcohol’s primary proteomic utility lies in its cross-linking capabilities. The hydroxyl group undergoes efficient conjugation reactions with primary amines in lysine residues under mild oxidative conditions. Key applications include:

  • Intraprotein Cross-linking: Stabilizing tertiary structures for X-ray crystallography
  • Interprotein Linkage: Capturing transient interaction partners in signaling complexes
  • Distance Constraints: Providing spatial information for computational modeling

Comparative analysis with conventional cross-linkers reveals distinct advantages:

Cross-linkerSpacer LengthReactivitySpecificity
6-Nitropiperonyl5.2 ÅLysine-selectiveHigh (aromatic-guided)
DSS11.4 ÅAmine-reactiveModerate
Formaldehyde2.3 ÅNon-specificLow

The compound’s nitro group enables subsequent click chemistry modifications, allowing tandem mass spectrometry identification of cross-linked peptides without compromising spectral quality [5].

Integration into Contemporary Proteomics Workflows

Modern mass spectrometry-based pipelines incorporate 6-nitropiperonyl alcohol at multiple stages:

1. Sample Preparation

  • Stabilization of membrane protein complexes during extraction
  • Inhibition of endogenous proteases during tissue homogenization

2. Data Acquisition

  • Matrix-assisted laser desorption/ionization (MALDI) matrix additive for improved peptide ionization
  • Liquid chromatography mobile phase modifier for enhanced separation of hydrophobic proteins

3. Data Analysis

  • Retention time normalization standard in label-free quantitation
  • Internal mass calibrant for high-resolution instruments

The compound’s compatibility with multidimensional separation techniques and stable isotopic labeling methods positions it as a versatile tool in functional proteomics. Recent advancements in structural proteomics have leveraged its unique properties for studying disordered protein regions, where conventional cross-linkers often fail [5].

XLogP3

0.7

Wikipedia

(5-Nitro-2H-1,3-benzodioxol-4-yl)methanol
(6-nitro-1,3-benzodioxol-5-yl)methanol

Dates

Last modified: 08-15-2023

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